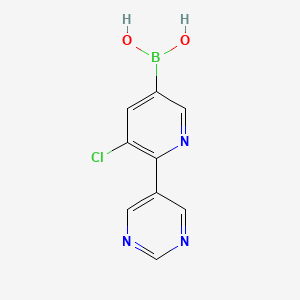![molecular formula C13H23NO5 B14079172 methyl (2S)-3-(but-3-en-1-yloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14079172.png)
methyl (2S)-3-(but-3-en-1-yloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 3-(but-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoate is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-(but-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the but-3-en-1-yloxy moiety. The final step involves the esterification of the carboxylic acid group with methanol.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Methyl 3-(but-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or the alkene to an alkane.
Substitution: Nucleophilic substitution reactions can be employed to replace the but-3-en-1-yloxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
(S)-Methyl 3-(but-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-Methyl 3-(but-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other amino acid derivatives with protective groups, such as:
- (S)-Methyl 3-(tert-butoxycarbonylamino)-2-hydroxypropanoate
- (S)-Methyl 3-(tert-butoxycarbonylamino)-2-(methoxycarbonyl)propanoate
Uniqueness
What sets (S)-Methyl 3-(but-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoate apart is its unique combination of functional groups, which provides a versatile platform for further chemical modifications. This versatility makes it particularly valuable in the synthesis of complex molecules and the development of new pharmaceuticals.
Propiedades
Fórmula molecular |
C13H23NO5 |
|---|---|
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
methyl 3-but-3-enoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C13H23NO5/c1-6-7-8-18-9-10(11(15)17-5)14-12(16)19-13(2,3)4/h6,10H,1,7-9H2,2-5H3,(H,14,16) |
Clave InChI |
MMSYLNCZRMQBEL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(COCCC=C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




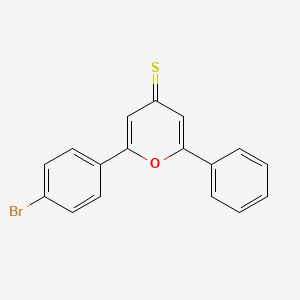
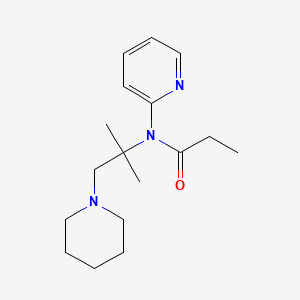
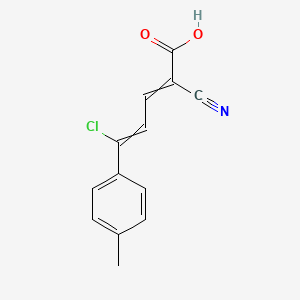
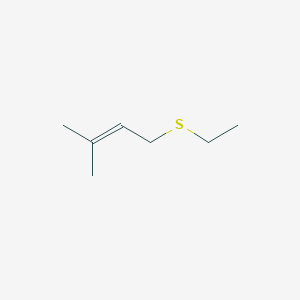


![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S)-1-[2-[4-[4-[4-[carbamimidoyl-[4-(diaminomethylideneamino)butyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14079153.png)
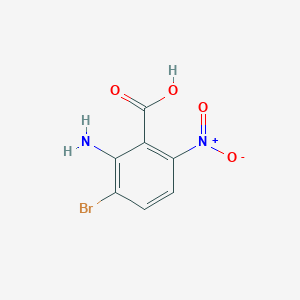


![7-Methyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079183.png)
